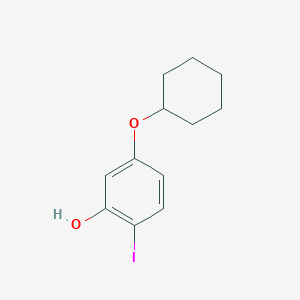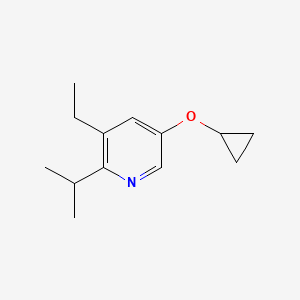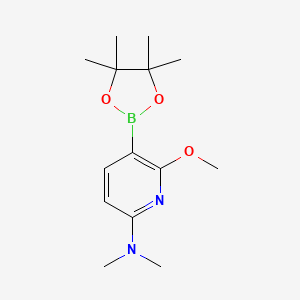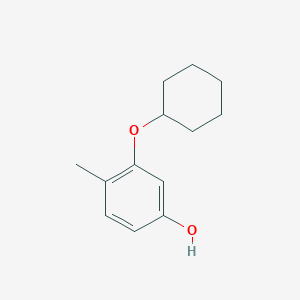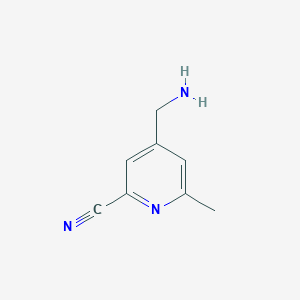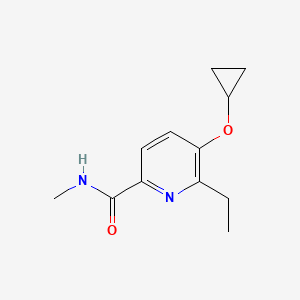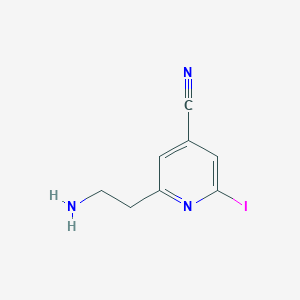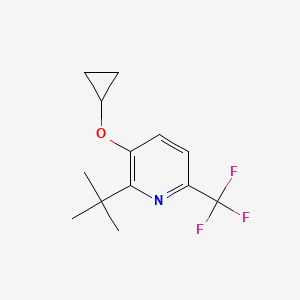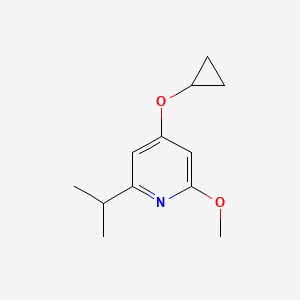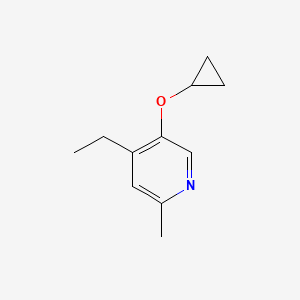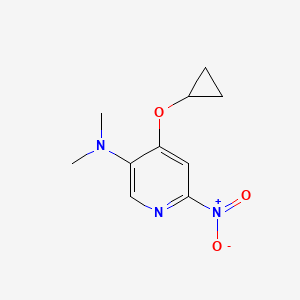
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and two methyl groups attached to the nitrogen atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Bromo-5-nitropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-6-aminopyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-6-nitropyridin-3-amine: Lacks the cyclopropoxy group, making it less lipophilic.
4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine: Contains a hydroxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A structurally similar compound with different electronic properties due to the presence of two nitro groups.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-6-11-10(13(14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZTKIUAKBGQIQRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


